![molecular formula C8H16N2O4 B13802948 tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate: is an organic compound with the molecular formula C8H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxyamino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate involves its ability to form stable carbamate linkages with various functional groups. This reactivity is due to the presence of the methoxyamino and oxoethyl groups, which can participate in nucleophilic and electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[2-(methoxyamino)ethyl]carbamate
- tert-butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate is unique due to the presence of both methoxyamino and oxoethyl groups, which provide distinct reactivity compared to similar compounds. For instance, tert-butyl N-[2-(methoxyamino)ethyl]carbamate lacks the oxo group, making it less reactive in certain oxidation reactions .
Propriétés
Formule moléculaire |
C8H16N2O4 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10-13-4/h5H2,1-4H3,(H,9,12)(H,10,11) |
Clé InChI |
CZFRCTCUZBILRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


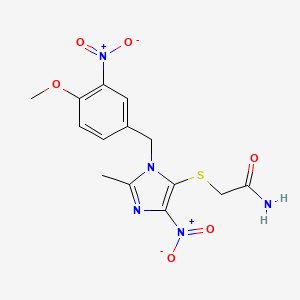
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
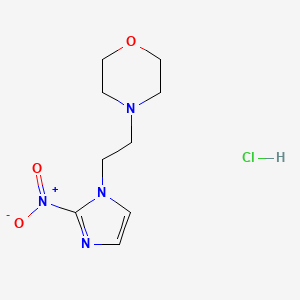
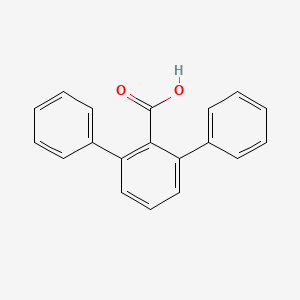

![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)

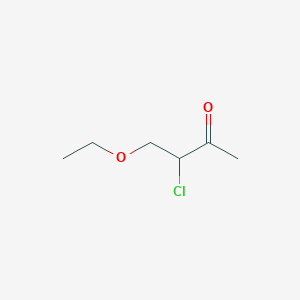
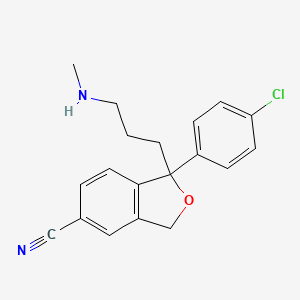
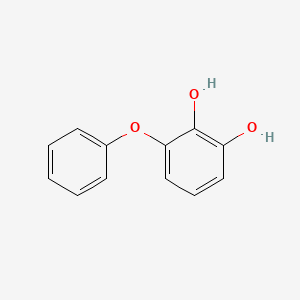
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)

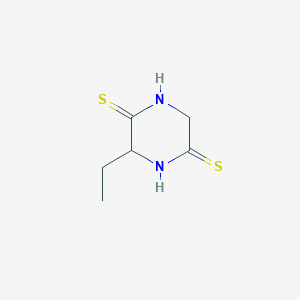
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
